molecular formula C13H24OSi B11950772 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol CAS No. 79015-64-8

1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol

Cat. No.: B11950772
CAS No.: 79015-64-8
M. Wt: 224.41 g/mol
InChI Key: LITPQCLWUBJBNR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol is an organic compound that features a cyclohexyl group, a trimethylsilyl group, and a butyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol typically involves the reaction of cyclohexylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable alcohol to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexyl ketones or aldehydes.

    Reduction: Formation of cyclohexyl alkanes or alkenes.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may induce cell death in cancer cells by generating reactive oxygen species (ROS) and activating caspases .

Comparison with Similar Compounds

    Cyclohexylacetylene: Shares the cyclohexyl group but lacks the trimethylsilyl and butyn-1-ol moieties.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the cyclohexyl and butyn-1-ol moieties.

    Cyclohexylpropyne: Similar structure but with different functional groups.

Uniqueness: 1-Cyclohexyl-4-(trimethylsilyl)-3-butyn-1-ol is unique due to the combination of its cyclohexyl, trimethylsilyl, and butyn-1-ol groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

79015-64-8

Molecular Formula

C13H24OSi

Molecular Weight

224.41 g/mol

IUPAC Name

1-cyclohexyl-4-trimethylsilylbut-3-yn-1-ol

InChI

InChI=1S/C13H24OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h12-14H,4-6,8-10H2,1-3H3

InChI Key

LITPQCLWUBJBNR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC(C1CCCCC1)O

Origin of Product

United States

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